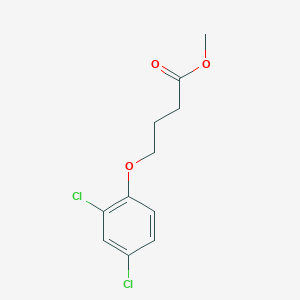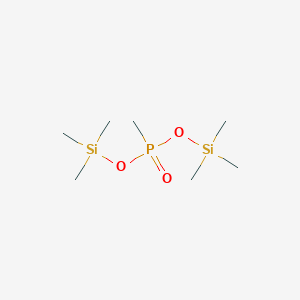
Phosphonic acid, methyl-, bis(trimethylsilyl) ester
Vue d'ensemble
Description
Phosphonic acid, methyl-, bis(trimethylsilyl) ester is an organophosphorus compound with the molecular formula C7H21O3PSi2. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Phosphonic acid, methyl-, bis(trimethylsilyl) ester can be synthesized through the silylation of methylphosphonic acid. The reaction typically involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis .
Analyse Des Réactions Chimiques
Phosphonic acid, methyl-, bis(trimethylsilyl) ester undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Applications De Recherche Scientifique
Phosphonic acid, methyl-, bis(trimethylsilyl) ester is used in various scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of other organophosphorus compounds.
Catalysis: It is used as a catalyst in certain chemical reactions due to its ability to stabilize reactive intermediates.
Material Science: The compound is used in the preparation of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of phosphonic acid, methyl-, bis(trimethylsilyl) ester involves the cleavage of the trimethylsilyl groups under specific conditions, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, including nucleophilic substitution and hydrolysis .
Comparaison Avec Des Composés Similaires
Phosphonic acid, methyl-, bis(trimethylsilyl) ester is unique due to its high reactivity and stability under anhydrous conditions. Similar compounds include:
Dimethyl methylphosphonate: Another organophosphorus compound with similar reactivity but different physical properties.
Trimethylsilyl phosphite: A related compound used in similar applications but with different reactivity patterns.
Propriétés
IUPAC Name |
trimethyl-[methyl(trimethylsilyloxy)phosphoryl]oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H21O3PSi2/c1-11(8,9-12(2,3)4)10-13(5,6)7/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHCUPQNEZPPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OP(=O)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21O3PSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


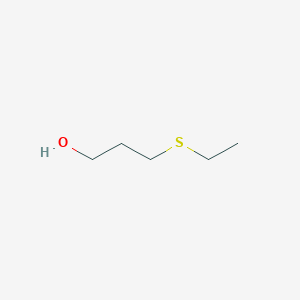
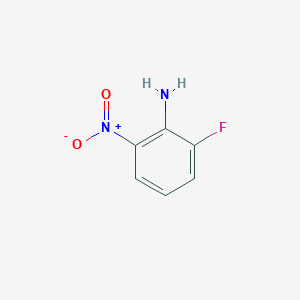
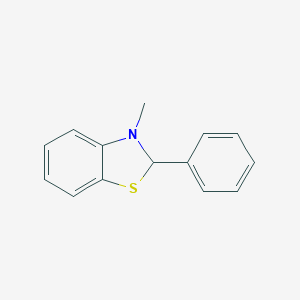


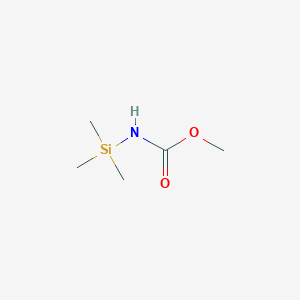
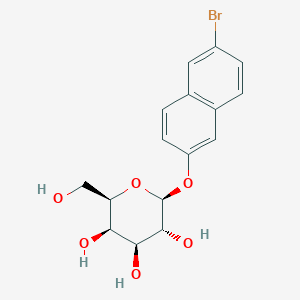
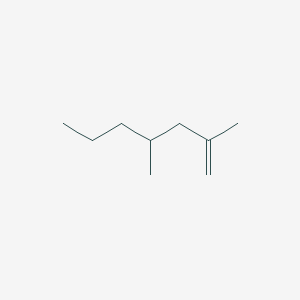
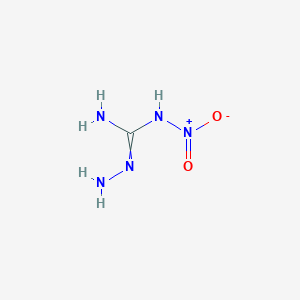
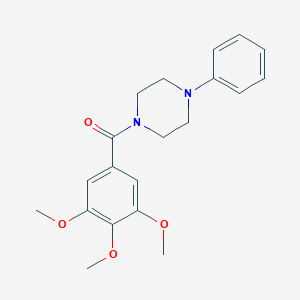

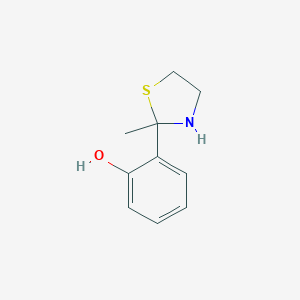
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)
